molecular formula C16H13Cl2N3O B14211203 4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- CAS No. 827030-91-1

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl-

Katalognummer: B14211203
CAS-Nummer: 827030-91-1
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: ZWSFLJALKMNMKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Chlorination: Introduction of chlorine atoms at the 2 and 7 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: Halogen atoms (chlorine) in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- would depend on its specific biological target. Generally, quinazoline derivatives may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, they may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Quinazolinamine: Basic structure without substitutions.

    2,7-Dichloroquinazoline: Lacks the N-(4-methoxyphenyl)-N-methyl- group.

    4-Quinazolinamine, N-(4-methoxyphenyl)-N-methyl-: Lacks chlorine substitutions.

Uniqueness

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- is unique due to the combination of chlorine substitutions and the N-(4-methoxyphenyl)-N-methyl- group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

827030-91-1

Molekularformel

C16H13Cl2N3O

Molekulargewicht

334.2 g/mol

IUPAC-Name

2,7-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-8-3-10(17)9-14(13)19-16(18)20-15/h3-9H,1-2H3

InChI-Schlüssel

ZWSFLJALKMNMKZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.